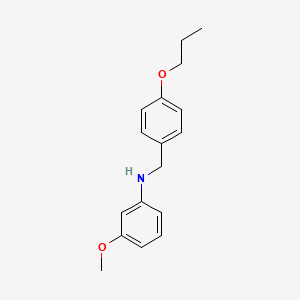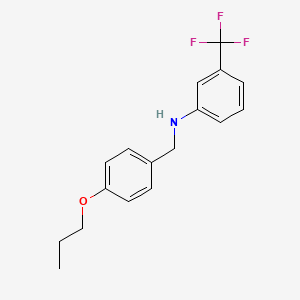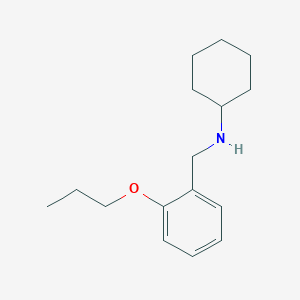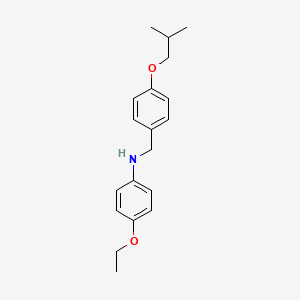
3-Methoxy-N-(4-propoxybenzyl)aniline
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline typically involves the reaction of 3-methoxyaniline with 4-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle large quantities of reagents and solvents.
化学反应分析
Types of Reactions:
Oxidation: 3-Methoxy-N-(4-propoxybenzyl)aniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or toluene.
Major Products:
Oxidation: Products may include quinones or nitroso derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products may include various substituted anilines or ethers.
科学研究应用
Chemistry: 3-Methoxy-N-(4-propoxybenzyl)aniline is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: In biological research, this compound is used to study protein interactions and functions, especially in the context of proteomics.
Medicine: While not directly used as a therapeutic agent, this compound can be used in the development of new drugs and in the study of drug-protein interactions.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 3-Methoxy-N-(4-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
- 3-Methoxy-N-(4-nitrobenzyl)aniline
- 4-Methoxy-N-(4-propoxybenzyl)aniline
- 3-Methoxy-N-(4-ethoxybenzyl)aniline
Comparison: 3-Methoxy-N-(4-propoxybenzyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
3-methoxy-N-[(4-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-11-20-16-9-7-14(8-10-16)13-18-15-5-4-6-17(12-15)19-2/h4-10,12,18H,3,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBQBEPKJQQHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)

methanamine](/img/structure/B1385311.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
-methanamine](/img/structure/B1385314.png)


![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)
![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)

![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)
